molecular formula C9H14N2O2 B1483998 3-cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol CAS No. 2091688-25-2

3-cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

Cat. No. B1483998
CAS RN: 2091688-25-2
M. Wt: 182.22 g/mol
InChI Key: ODVCHFMQXZAOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, also known as CBHP, is an organic compound with a molecular formula of C7H12N2O2. It is a white crystalline solid with a melting point of 81-83 °C. CBHP has been widely studied due to its potential applications in medicine, biochemistry, and pharmacology. In

Scientific Research Applications

Regioselective Synthesis and Heterocyclic Analogues

  • Regioselective Synthesis : The regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines through the reaction of 5-amino-1H-pyrazoles with β-dicarbonyl compounds reveals the versatility of pyrazole derivatives in forming complex heterocyclic structures. These reactions show good yields and highlight the potential for creating diverse molecular scaffolds (Portilla et al., 2012).

  • Heterocyclic Analogues of Xanthone : An efficient synthesis of [5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, which are analogues of xanthone, showcases the adaptability of pyrazole derivatives in synthesizing novel heterocyclic compounds. This synthesis pathway involves reactions with various halopyridinecarbonyl chlorides, emphasizing the utility of pyrazole derivatives in medicinal chemistry (Eller et al., 2006).

Biological Activities and Applications

  • Antioxidant and Anticancer Activities : Pyrazole derivatives, such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), have been investigated for their antioxidant and anticancer activities. These compounds exhibit cytotoxic properties against several human cell lines and possess significant radical scavenging activity. This research underscores the therapeutic potential of pyrazole derivatives in developing anticancer treatments (Cadena-Cruz et al., 2021).

  • Cyclin-Dependent Kinase Inhibitors : The development of 3,5,7-substituted pyrazolo[4,3-d]pyrimidines as potent inhibitors of cyclin-dependent kinases (CDKs) highlights another therapeutic application. These inhibitors exhibit strong antiproliferative activity and have been shown to induce apoptosis in cancer cell lines, presenting a dual mechanism of action as kinase inhibitors and molecular glues for cyclin K degradation (Jorda et al., 2022).

  • Antimicrobial Activity : Novel 5-aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamides synthesized under sonochemical conditions demonstrated significant antimicrobial activity against a range of bacterial strains and Candida yeasts. This study provides insight into the potential use of pyrazole derivatives as antimicrobial agents (de Albuquerque et al., 2020).

properties

IUPAC Name

5-cyclobutyl-2-(2-hydroxyethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-5-4-11-9(13)6-8(10-11)7-2-1-3-7/h6-7,10,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVCHFMQXZAOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
Reactant of Route 2
3-cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
Reactant of Route 3
3-cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
Reactant of Route 4
3-cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
Reactant of Route 5
3-cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
Reactant of Route 6
3-cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.